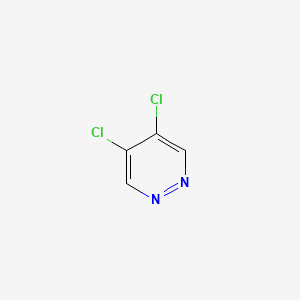

4,5-Dichloropyridazine

Vue d'ensemble

Description

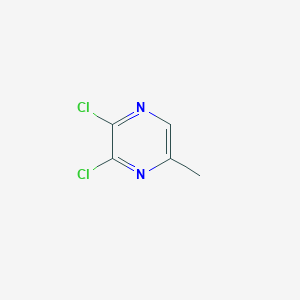

4,5-Dichloropyridazine is a chemical compound with the molecular formula C4H2Cl2N2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .

Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Another method for synthesizing 3,6-dichloropyridazine involves taking 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials, and reacting in a proper solvent at 0-80 DEG C .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula C4H2Cl2N2 . The average mass is 148.978 Da and the monoisotopic mass is 147.959503 Da . The molecule has 2 hydrogen bond acceptors and no hydrogen bond donors .

Chemical Reactions Analysis

Pyridazine derivatives, including this compound, have shown surprising reactivity in intermolecular Hetero Diels-Alder (HDA) reactions . The chemical properties of pyridazines are considered, including both reactions of the diazine ring and reactions of various substituents attached to the ring .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 284.8±20.0 °C at 760 mmHg, and a flash point of 153.2±7.4 °C . It has a topological polar surface area of 25.8 Ų and a complexity of 68.4 .

Applications De Recherche Scientifique

Réactivité et Applications Synthétiques

La 4,5-Dichloropyridazine a montré une réactivité surprenante en tant qu'azadiène hétérocyclique dans les processus de Diels-Alder hétéro (HDA) à demande électronique inverse avec différents diénophiles . Cette réactivité a été utilisée dans la synthèse de divers composés .

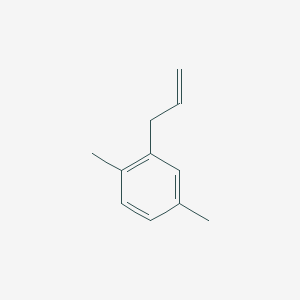

Utilisation dans les Réactions de Diels-Alder Hétéro

L'utilisation d'alcènes, d'alcynes et d'énamines comme contreparties à 2π électrons avec la this compound a permis d'obtenir des dicyanocyclohexa-1,3-diènes et des phtalonitriles substitués .

3. Synthèse de Systèmes Polycycliques Carbo- et Hétéro-cage L'utilisation de bis-diénophiles appropriés avec la this compound fournit une stratégie générale pour la synthèse en un seul pot de systèmes polycycliques carbo- et hétéro-cage par le biais de processus homodomino pericycliques en trois étapes .

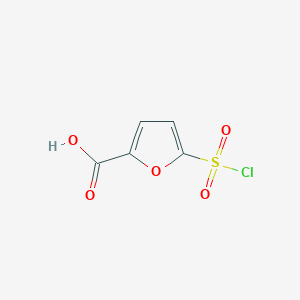

Benzoannelation Directe

Les réactions HDA avec des diénophiles hétérocycliques ont permis une benzoannelation directe. En particulier, les dérivés du pyrrole et de l'indole ont été convertis en dicyano-indoles et -carbazoles .

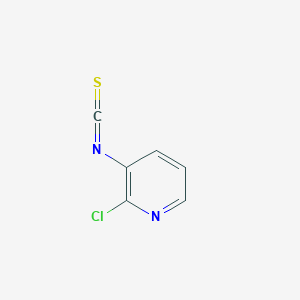

Réactivité en tant qu'Électrophile Hétérocyclique

La this compound a montré une réactivité sans précédent en tant qu'électrophile hétérocyclique très réactif au niveau du carbone C-4 . Cette réactivité a été utilisée dans la synthèse de divers composés .

Synthèse de Dérivés Hétérocycliques

En modifiant les conditions expérimentales, des cyanopyrrolyl- et cyanoindolyl-pyridazines ont été obtenues par réaction de systèmes pyrrole et indole en tant que nucléophiles carbonés dans des processus formels S N Ar2 où un groupe CN de la this compound agit comme groupe partant . Cela permet la synthèse de différentes classes de dérivés hétérocycliques .

Mécanisme D'action

Target of Action

The primary targets of 4,5-Dichloropyridazine are currently unknown. The compound is a derivative of pyridazine, a nitrogen-rich heterocycle . Nitrogen-rich heterocycles have been the focus of research in recent years due to their potential as energetic materials . .

Mode of Action

As a nitrogen-rich heterocycle, it may interact with its targets through the nitrogen atoms in its structure

Biochemical Pathways

Nitrogen-rich heterocycles like this compound have been studied for their energetic properties

Result of Action

As a nitrogen-rich heterocycle, it may have energetic properties . .

Orientations Futures

Recent advances in the chemistry of pyridazine have resulted in the synthesis of a variety of derivatives, which are successfully used in pharmaceutics and agrochemistry . The modern synthetic approaches to pyridazine derivatives are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . This suggests potential future directions for the development and application of 4,5-Dichloropyridazine and other pyridazine derivatives.

Analyse Biochimique

Biochemical Properties

4,5-Dichloropyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as kinases and phosphatases, affecting their activity. The compound binds to the active sites of these enzymes, leading to inhibition or modulation of their functions. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, thereby influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors. These interactions result in alterations in the transcriptional activity of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of nucleotides, thereby impacting nucleotide metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters that mediate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Propriétés

IUPAC Name |

4,5-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-8-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSUEOLOSZOHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514746 | |

| Record name | 4,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55271-49-3 | |

| Record name | 4,5-Dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)